1-Bromo-2-(2-methylpropoxy)cycloheptane
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Overview
Description
1-Bromo-2-(2-methylpropoxy)cycloheptane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is a derivative of cycloheptane, where a bromine atom and a 2-methylpropoxy group are substituted at the first and second positions, respectively. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Bromo-2-(2-methylpropoxy)cycloheptane typically involves the following steps:
Starting Material: The synthesis begins with cycloheptane as the core structure.
Bromination: The first step involves the bromination of cycloheptane to introduce a bromine atom at the first position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The second step involves the etherification of the brominated cycloheptane with 2-methylpropanol.
Chemical Reactions Analysis
1-Bromo-2-(2-methylpropoxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination: The compound can undergo elimination reactions to form alkenes. This is usually facilitated by strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)cycloheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of potential pharmaceutical agents.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds .
Comparison with Similar Compounds
1-Bromo-2-(2-methylpropoxy)cycloheptane can be compared with other similar compounds such as:
1-Bromo-2-(2-methylpropoxy)cyclohexane: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclopentane: This compound has a five-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclooctane: This compound has an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H21BrO |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)cycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)8-13-11-7-5-3-4-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI Key |
YJDBJPMKBFVFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCCC1Br |
Origin of Product |
United States |
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